1-tert-Butyl-2-methylbenzene
Overview
Description
1-tert-Butyl-2-methylbenzene, also known as this compound, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of toluene where a tert-butyl group is substituted at the ortho position relative to the methyl group. This compound is a clear, colorless liquid at room temperature and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-methylbenzene can be synthesized through the alkylation of toluene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a continuous flow reactor system. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of solid acid catalysts, such as zeolites, is also common in industrial production to minimize environmental impact and enhance catalyst reusability .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzoic acids or benzaldehydes.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-tert-Butylbenzoic acid, 2-tert-Butylbenzaldehyde.
Reduction: 2-tert-Butylcyclohexane.
Substitution: 2-tert-Butyl-4-chlorotoluene, 2-tert-Butyl-4-bromotoluene.
Scientific Research Applications
1-tert-Butyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a solvent in biochemical assays and reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2-methylbenzene primarily involves its interaction with molecular targets through hydrophobic interactions. The tert-butyl group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively. This property makes it useful in various applications, including drug delivery and as a solvent in organic reactions .
Comparison with Similar Compounds
- 1-tert-Butyl-4-methylbenzene (p-tert-Butyltoluene)
- 1-tert-Butyl-3-methylbenzene (m-tert-Butyltoluene)
- 1-tert-Butyl-2,4-dimethylbenzene
Comparison: 1-tert-Butyl-2-methylbenzene is unique due to the position of the tert-butyl group, which influences its reactivity and physical properties. Compared to its para and meta isomers, this compound exhibits different boiling points, solubility, and reactivity in substitution reactions. The ortho position of the tert-butyl group also affects the steric hindrance, making it less reactive in certain electrophilic aromatic substitution reactions compared to its para and meta counterparts .
Properties
IUPAC Name |
1-tert-butyl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVNJGQOJFMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075056 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-92-6, 27138-21-2 | |
Record name | o-tert-Butyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (1,1-dimethylethyl)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-TERT-BUTYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8LVG9BTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The absence of 2-tert-Butyltoluene suggests that the reaction mechanism, heavily influenced by the H-BEA zeolite catalyst, strongly favors the formation of the para-substituted product (4-tert-butyltoluene) and to a lesser extent the meta-substituted product (3-tert-butyltoluene). This selectivity is likely due to a combination of factors:
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